molecular formula C21H23N3O5S B11591745 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11591745
M. Wt: 429.5 g/mol
InChI Key: LYRPRLAWXZINCE-UHFFFAOYSA-N
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Description

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring and an oxazole ring, as well as a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process also involves rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. For instance, it acts as an isoform-selective inhibitor of human carbonic anhydrase II, binding to the active site and inhibiting its enzymatic activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[3-(propan-2-yl)phenoxy]acetamide is unique due to its combination of an oxazole ring and a phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds .

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(3-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O5S/c1-14(2)16-5-4-6-18(12-16)28-13-21(25)22-17-7-9-19(10-8-17)30(26,27)24-20-11-15(3)29-23-20/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

LYRPRLAWXZINCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C(C)C

Origin of Product

United States

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